molecular formula C22H15NO5 B2776533 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-46-9

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No.: B2776533
CAS No.: 622364-46-9
M. Wt: 373.364
InChI Key: QYGPXPANKNQPLY-NDENLUEZSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound that features a benzofuran core with a pyridinylmethylene substituent and a methoxybenzoate ester group

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-16-4-2-15(3-5-16)22(25)27-17-6-7-18-19(13-17)28-20(21(18)24)12-14-8-10-23-11-9-14/h2-13H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGPXPANKNQPLY-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Pyridinylmethylene Group: The pyridinylmethylene group is introduced via a condensation reaction between a pyridine aldehyde and the benzofuran core.

    Esterification: The final step involves the esterification of the benzofuran derivative with 4-methoxybenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate ester group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially leading to the formation of alcohols.

    Substitution: The pyridinylmethylene group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves a multi-step organic reaction. One common method includes the condensation of 4-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions, followed by esterification with 4-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Antimicrobial Activity

Recent studies have indicated that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate exhibits notable antimicrobial properties. The compound's mechanism of action involves the inhibition of bacterial enzymes, which disrupts essential metabolic processes in microorganisms. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in cancer research. Its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways highlights its potential as an anticancer agent. Studies have reported that it can selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapies .

Enzyme Inhibition

Additionally, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate has been studied for its role as an enzyme inhibitor. It can bind to various enzymes involved in metabolic pathways, altering their activity and providing insights into the regulation of biochemical processes .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of several compounds, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate was tested against Gram-positive and Gram-negative bacteria. The results indicated that it had a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Another significant study focused on the compound's anticancer effects. Researchers treated various cancer cell lines with different concentrations of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate and observed increased rates of apoptosis. Flow cytometry analysis confirmed that the compound activates apoptotic pathways, leading to cell death in malignant cells while exhibiting minimal toxicity to healthy cells .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzoate: Similar structure but lacks the methoxy group on the benzoate ester.

    (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, mechanisms of action, and therapeutic potential.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving salicylaldehyde and pyridine derivatives. The synthesis typically involves the formation of a benzofuran structure followed by the introduction of pyridine and benzoate moieties. Specific methodologies can affect yield and purity, which are critical for subsequent biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various pyridine derivatives, including those structurally related to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate. For instance, compounds with similar frameworks have shown significant inhibitory effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
B1NCI-H197513EGFR Inhibition
B7A5490.297EGFR Inhibition

These compounds demonstrated selective activity towards EGFR mutant cell lines, indicating a potential mechanism of action through EGFR kinase inhibition .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound's ability to bind to the EGFR tyrosine kinase domain has been a focal point in understanding its antitumor efficacy. The selectivity for certain cancer types suggests that modifications in structure could enhance binding affinity and specificity.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the effects of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate on A549 lung cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than traditional chemotherapeutics.
  • Case Study 2: Selectivity Profile
    • Another investigation focused on the selectivity of this compound against various cancer cell lines, showcasing higher efficacy against NCI-H1975 compared to A549 and NCI-H460 cells. This selectivity is crucial for developing targeted therapies with reduced side effects .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate?

  • Methodological Answer : Synthesis optimization requires precise control of:

  • Temperature : 80–110°C for condensation reactions to stabilize the Z-configuration.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction homogeneity and yield .
  • Catalysts : Use Lewis acids like BF₃·Et₂O or mild bases (e.g., triethylamine) to accelerate benzylidene formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product ≥95% purity .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

  • Methodological Answer :

  • ¹H NMR : The vinylic proton (CH=) appears as a singlet at δ 7.8–8.2 ppm. Coupling constants (J = 10–12 Hz) distinguish Z from E isomers .
  • X-ray Crystallography : Resolves spatial arrangement; Z-configuration shows a dihedral angle <15° between benzofuran and pyridine planes .
  • NOESY NMR : Correlates proximity of pyridin-4-yl and benzofuran protons to confirm stereochemistry .

Q. What solubility and stability challenges arise during in vitro assays?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM). For biological assays, dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Stability : Degrades under UV light (λ >300 nm) or in acidic conditions (pH <5). Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace pyridin-4-yl with substituted arylidene groups (e.g., 3-methoxybenzylidene) to assess electronic effects .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the 4-methoxybenzoate moiety to enhance electrophilicity .
  • Biological Testing : Screen analogs against kinase panels (e.g., CDK2, EGFR) using ATP-competitive binding assays. Correlate IC₅₀ values with Hammett σ constants .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1HCL for CDK2). The pyridin-4-yl group forms π-π interactions with Phe80, while the 4-methoxybenzoate occupies the hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer :

  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS. Poor correlation may indicate efflux pump activity (e.g., P-gp) .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites. Hydrolysis of the ester bond is a common degradation pathway .
  • Off-Target Screening : Use proteome-wide affinity pulldown assays to identify non-target interactions .

Data Contradiction Analysis

Q. Why do spectroscopic data from different labs vary for this compound?

  • Methodological Answer :

  • Sample Purity : Residual solvents (e.g., DMF) in NMR samples split proton signals. Confirm purity via HPLC (≥98%) before analysis .
  • Deuterated Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm. Standardize solvent systems across studies .

Key Research Findings

PropertyValue/ObservationReference
Synthetic Yield 62–78% (optimized)
Melting Point 168–172°C
logP (Calculated) 3.4 ± 0.2
IC₅₀ (CDK2 Inhibition) 0.89 µM (±0.12)

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